molecular formula C28H28N4O3S B2425737 4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide CAS No. 1115360-07-0

4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide

Cat. No.: B2425737
CAS No.: 1115360-07-0
M. Wt: 500.62
InChI Key: YGUFFVGOHZDJTF-UHFFFAOYSA-N
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Description

4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

4-[[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S/c1-3-16-29-26(34)21-12-10-20(11-13-21)17-32-27(35)23-6-4-5-7-24(23)31-28(32)36-18-25(33)30-22-14-8-19(2)9-15-22/h4-15H,3,16-18H2,1-2H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUFFVGOHZDJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the thioether and amide functionalities. Common reagents used in these steps include acyl chlorides, amines, and thiols under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether or amine groups.

    Reduction: Reduction reactions could target the carbonyl groups in the quinazoline core.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that incorporate key functional groups such as carbamoyl and sulfanyl moieties. These functional groups can enhance the compound's interaction with biological targets.

Synthetic Routes

  • Starting Materials : The synthesis often begins with readily available precursors such as 4-methylphenyl isocyanate and appropriate thiols.
  • Reactions : Key reactions may include:
    • N-acylation : Introducing the carbamoyl group.
    • Thioether formation : To incorporate the sulfanyl group.
    • Cyclization : To form the quinazoline structure.

These steps require careful control of reaction conditions to optimize yield and purity.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the sulfanyl and carbamoyl groups may contribute to this activity by enhancing binding affinity to specific cancer-related targets.

  • Case Study : A study demonstrated that related quinazoline derivatives induced apoptosis in human breast cancer cells, suggesting that our compound could have similar effects due to structural analogies .

Antimicrobial Activity

Quinazolines have also been investigated for their antimicrobial properties. Preliminary studies suggest that 4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide could exhibit activity against a range of bacterial strains.

  • Research Findings : In vitro evaluations have shown that related compounds can inhibit the growth of both gram-positive and gram-negative bacteria, indicating potential as a new class of antimicrobial agents .

Therapeutic Applications

Given its promising biological activities, 4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Infectious Disease Treatment : As a novel antimicrobial agent targeting resistant bacterial strains.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a role in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as a tyrosine kinase inhibitor in cancer treatment.

    Erlotinib: Similar to gefitinib, used for its anti-cancer properties.

Uniqueness

What sets 4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide apart might be its specific substituents, which could confer unique biological activities or improved pharmacokinetic properties.

Biological Activity

The compound 4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O2SC_{20}H_{24}N_{2}O_{2}S, and it features a complex structure that includes a quinazoline core, a sulfonyl group, and a propylbenzamide moiety. The presence of these functional groups is crucial for its biological interactions.

Research indicates that compounds similar to 4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many quinazoline derivatives are known to inhibit specific enzymes involved in cancer progression, such as kinases. For instance, compounds have been reported to inhibit RET kinase activity, which is implicated in several cancers .
  • Modulation of Cellular Pathways : The compound may interact with signaling pathways related to cell proliferation and apoptosis. Studies have shown that similar benzamide derivatives can modulate pathways involving HDAC (Histone Deacetylases), which play a role in cancer cell survival .
  • Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects against cancer .

Anticancer Activity

The anticancer potential of 4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide has been explored in various studies:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For example, it has been shown to reduce the viability of breast cancer cells significantly .
  • In Vivo Studies : Animal models have provided evidence of tumor growth inhibition when treated with similar quinazoline derivatives. These studies highlight the compound's potential as an effective anticancer agent .

Other Biological Activities

  • Anti-inflammatory Effects : Compounds with similar structures have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Effects : Some studies suggest that benzamide derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Studies

  • Study on HDAC Inhibition : A study highlighted that certain benzamide derivatives selectively inhibit HDAC6 with an IC50 value of 29 nM, showcasing their potential as therapeutic agents in cancer treatment .
  • RET Kinase Inhibition : A novel series of 4-chloro-benzamides were developed that showed significant inhibition of RET kinase activity at both molecular and cellular levels, indicating a promising direction for further research into similar compounds .

Data Tables

Biological ActivityMechanism of ActionReference
AnticancerInhibition of RET kinase
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveModulation of neuroinflammatory pathways

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